![molecular formula C16H19N3O2 B7765320 2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione](/img/structure/B7765320.png)
2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione” is a chemical entity listed in the PubChem database
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione involves specific synthetic routes and reaction conditions. These methods typically include the use of advanced tandem mass spectrometry techniques to unveil structural details of the compound. The synthesis may involve collision-induced dissociation to fragment ions, which helps in characterizing the analytes .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. it is likely that large-scale synthesis would involve similar advanced techniques used in laboratory settings, with additional steps to ensure purity and yield.
化学反应分析
Types of Reactions: 2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using mass spectrometry and other analytical techniques to confirm their structure and properties.
科学研究应用
2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating metabolic pathways and identifying bioactive metabolites. In medicine, this compound is explored for its potential therapeutic effects and as a biomarker for various diseases. Industrial applications include its use in the development of new materials and chemical processes .
作用机制
The mechanism of action of 2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and context in which this compound is used .
相似化合物的比较
Similar Compounds: Similar compounds to 2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione include other chemical entities with comparable structural features and properties. These compounds can be identified using PubChem’s 2-dimensional and 3-dimensional neighboring sets, which provide a list of structurally similar molecules .
Uniqueness: this compound is unique due to its specific structural characteristics and the range of applications it has in scientific research. While similar compounds may share some properties, this compound’s distinct features make it particularly valuable for certain studies and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it an important subject of study for researchers in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-15-12-3-1-2-4-13(12)16(21)14(15)11-18-7-10-19-8-5-17-6-9-19/h1-4,11,17-18H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXWASIEWGWTRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)CCNC=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-[(Z)-2-[4-(dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B7765241.png)
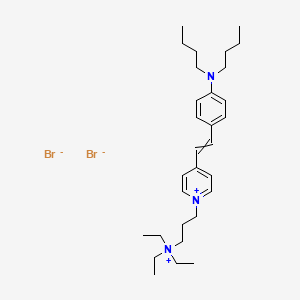
![3-Thioxo-1-(trifluoromethyl)-2,3,5,6-tetrahydrobenzo[h]isoquinoline-4-carbonitrile](/img/structure/B7765262.png)
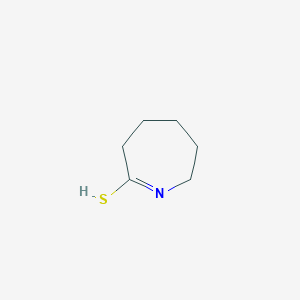
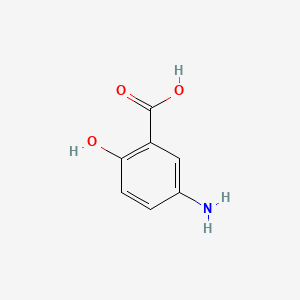
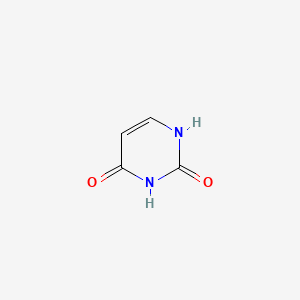
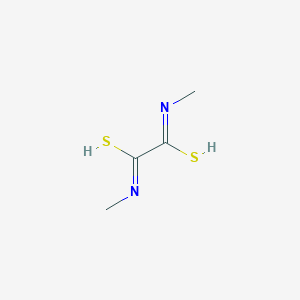
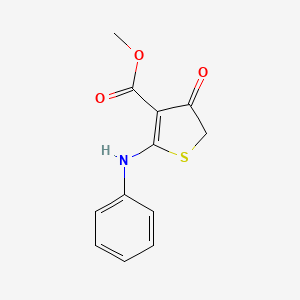
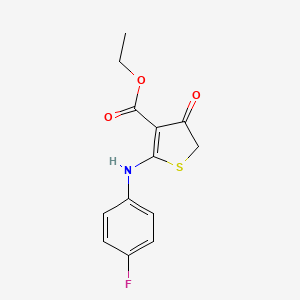
![6-amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione](/img/structure/B7765294.png)
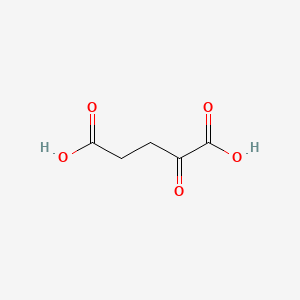
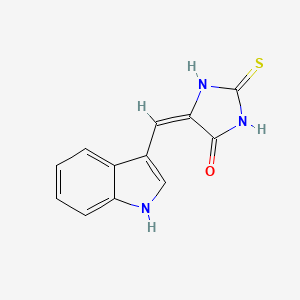
![(5E)-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B7765311.png)

